

# A Comparative Guide to a Novel Preservative-Free Latanoprost Emulsion and Standard Xalatan®

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of a novel preservative-free latanoprost emulsion to the standard benzalkonium chloride (BAK)-preserved Xalatan® for the treatment of open-angle glaucoma (OAG) and ocular hypertension (OHT). The data and methodologies presented are based on multicenter, randomized clinical trials to provide researchers, scientists, and drug development professionals with a thorough understanding of their comparative performance.

### **Data Presentation**

The following tables summarize the key quantitative data from comparative clinical trials, focusing on intraocular pressure (IOP) reduction and safety profiles.

Table 1: Comparison of IOP-Lowering Efficacy



| Formulation                                             | Study                                  | Baseline Mean<br>IOP (mmHg) | Mean IOP<br>Reduction<br>from Baseline<br>(mmHg) | Non-inferiority<br>to Xalatan® |
|---------------------------------------------------------|----------------------------------------|-----------------------------|--------------------------------------------------|--------------------------------|
| Preservative-<br>Free Latanoprost<br>Emulsion           | Phase III Trial[1]                     | Not Specified               | Peak:<br>-8.8Trough: -8.6                        | Yes                            |
| Xalatan®<br>(Preserved<br>Latanoprost)                  | Phase III Trial[1]                     | Not Specified               | Peak:<br>-8.2Trough: -8.1                        | -                              |
| Bausch & Lomb<br>Latanoprost<br>0.005%                  | Multicenter,<br>Randomized<br>Trial[2] | Not Specified               | -7.29                                            | Yes (clinically equivalent)    |
| Xalatan®                                                | Multicenter,<br>Randomized<br>Trial[2] | Not Specified               | -7.54                                            | -                              |
| Generic Preservative- Free Latanoprost (Polpharma S.A.) | Phase III, Cross-<br>over Trial[3]     | Not Specified               | -7.29 (Intention<br>to treat)                    | Yes                            |
| Xalatan®                                                | Phase III, Cross-<br>over Trial[3]     | Not Specified               | -7.43 (Intention to treat)                       | -                              |
| Preservative-<br>Free Latanoprost<br>(TJO-002)          | Phase III Trial[4]                     | Not Specified               | -7.21 (average<br>diurnal)                       | Yes (similar efficacy)         |
| Xalatan® (BAK-<br>preserved)                            | Phase III Trial[4]                     | Not Specified               | -7.02 (average<br>diurnal)                       | -                              |

Table 2: Comparison of Safety and Tolerability



| Formulation                                                     | Most Common Adverse Events / Key Tolerability Findings                                                                            | Study                          |  |
|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------------------------|--|
| Preservative-Free Latanoprost<br>Emulsion                       | Improved signs and symptoms of Ocular Surface Disease (OSD).[1][5]                                                                | Phase III Trial[1][5]          |  |
| Xalatan® (Preserved<br>Latanoprost)                             | Standard safety profile.                                                                                                          | Phase III Trial[1][5]          |  |
| Generic Preservative-Free<br>Latanoprost (Polpharma S.A.)       | Trend towards less hyperemia<br>and faster remission of ocular<br>discomfort. Avoids cytotoxicity<br>of benzalkonium chloride.[3] | Phase III, Cross-over Trial[3] |  |
| Xalatan®                                                        | Standard safety profile.                                                                                                          | Phase III, Cross-over Trial[3] |  |
| Preservative-Free Latanoprost<br>(TJO-002)                      | Significantly lower severity of pruritus, burning/stinging, and sticky eye sensation compared to BAK-preserved latanoprost. [4]   | Phase III Trial[4]             |  |
| Xalatan® (BAK-preserved)                                        | Higher incidence of certain tolerability issues.[4]                                                                               | Phase III Trial[4]             |  |
| Higher Concentrations of<br>Latanoprost (75, 100, 125<br>μg/mL) | Conjunctival hyperemia was the most commonly reported adverse event, with rates of 18.6%, 20.8%, and 15.9% respectively.          | 4-week, Dose-ranging Study     |  |
| Xalatan® (50 μg/mL)                                             | Conjunctival hyperemia occurred in 16.9% of subjects.                                                                             | 4-week, Dose-ranging Study     |  |

## **Experimental Protocols**

The methodologies for the key clinical trials cited are detailed below.

### Validation & Comparative





Phase III Non-Inferiority Trial of Preservative-Free Latanoprost Emulsion vs. Preserved Latanoprost[1]

- Study Design: A Phase III, multicenter, randomized, investigator-masked, parallel-group, non-inferiority study.
- Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).
- Randomization: Patients were randomized on a 1:1 basis to receive either the preservative-free latanoprost eye drop emulsion or preserved latanoprost (Xalatan®).
- Primary Efficacy Endpoint: The primary endpoint was the change from baseline in peak (9:00 A.M. ± 1 h) and trough (4:00 P.M. ± 1 h) intraocular pressure (IOP) at Week 12. The non-inferiority margin was set at a 95% confidence interval for the treatment difference of ≤1.5 mmHg.
- Key Secondary Endpoints: Key secondary endpoints included the change from baseline in corneal fluorescein staining (CFS) score and in the ocular surface disease (OSD) average symptom score at Week 12.

Multicenter, Randomized Trial of Bausch & Lomb Latanoprost vs. Xalatan®[2]

- Study Design: A multicenter, randomized, investigator-masked, parallel-group study.
- Patient Population: 266 patients with ocular hypertension (OH) or primary open-angle glaucoma (POAG).
- Randomization: Patients were allocated in a 1:1 ratio to receive either the Bausch & Lomb latanoprost formulation or Xalatan®, administered once daily for 6 weeks.
- Primary Endpoint: The primary endpoint was the mean change in 8:00 AM IOP of the study eye from baseline to week 6.
- Secondary Endpoints: Secondary endpoints included the mean change in 8:00 AM IOP from baseline to week 2, and in 12:00 noon and 4:00 PM IOP from baseline to week 2 and week
   The safety and tolerability of both drugs were also assessed.



#### **Visualizations**

Experimental Workflow for a Non-Inferiority Clinical Trial





Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow of a parallel-group, non-inferiority clinical trial.

Signaling Pathway for Latanoprost's IOP-Lowering Effect





Click to download full resolution via product page

Caption: Latanoprost's mechanism of action via the uveoscleral outflow pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase III study comparing preservative-free latanoprost eye drop emulsion with preserved latanoprost in open-angle glaucoma or ocular hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost 0.005% test formulation is as effective as Xalatan® in patients with ocular hypertension and primary open-angle glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase III, multicentre, randomised, investigator-masked, cross-over, comparative, non-inferiority trial evaluating the efficacy and tolerability of generic preservative-free Latanoprost (Polpharma S.A.) compared to Xalatan® (Pfizer) in patients with ocular hypertension or primary open-angle glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of newly developed preservative-free latanoprost 0.005% eye drops versus preserved latanoprost 0.005% in open angle glaucoma and ocular hypertension: 12week results of a randomized, multicenter, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase III study comparing preservative-free latanoprost eye drop emulsion with preserved latanoprost in open-angle glaucoma or ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to a Novel Preservative-Free Latanoprost Emulsion and Standard Xalatan®]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572137#a-multicenter-randomized-trial-comparing-a-novel-latanoprost-emulsion-to-standard-xalatan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com